molecular formula C21H18ClN3O4S B2843559 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865162-55-6

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2843559
CAS No.: 865162-55-6
M. Wt: 443.9
InChI Key: VGMHVVRBEFDPMW-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, a chloro substituent, and an ethoxyethyl side chain, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Chloro Substituent: Chlorination of the benzo[d]thiazole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyethyl Side Chain: This step involves the alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The final step involves the condensation of the modified benzo[d]thiazole with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Formation of ethers, thioethers, or other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique properties may also make it useful in the development of new catalysts or other industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein function. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
  • (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)propionamide

Uniqueness

Compared to similar compounds, (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide stands out due to its specific combination of functional groups and structural features. The presence of the ethoxyethyl side chain and the chloro substituent provides unique reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-2-29-10-9-24-16-8-7-13(22)11-17(16)30-21(24)23-18(26)12-25-19(27)14-5-3-4-6-15(14)20(25)28/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMHVVRBEFDPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.